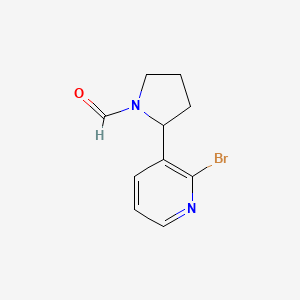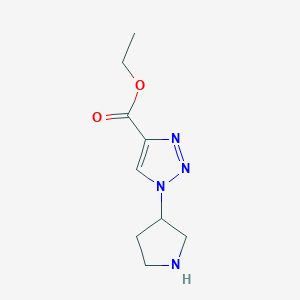![molecular formula C14H18N2O3 B11801578 tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate](/img/structure/B11801578.png)
tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate ist eine chemische Verbindung, die zur Klasse der Isoxazole gehört. Isoxazole sind fünfgliedrige heterozyklische Verbindungen, die ein Sauerstoff- und ein Stickstoffatom an benachbarten Positionen enthalten.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate beinhaltet typischerweise die Cyclisierung von propargylischen N-Hydroxycarbamaten und N-Alkoxycarbonyl-Aminoethern über ein Platin-Carben-Zwischenprodukt. Diese Methode ermöglicht die Bildung von unterschiedlich substituierten regioisomeren Isoxazolen . Eine weitere effiziente Methode, die berichtet wurde, beinhaltet eine katalysierungsfreie und mikrowellengestützte Eintopfsynthese aus α-Acetylenischen γ-Hydroxyaldehyden und Hydroxylamin .
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung sind nicht umfassend dokumentiert. Der allgemeine Ansatz würde die Skalierung der Labor-Syntheseverfahren, die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und die Sicherstellung, dass der Prozess kostengünstig und umweltfreundlich ist, umfassen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können die an den Isoxazolring gebundenen funktionellen Gruppen modifizieren.
Substitution: Die Verbindung kann nukleophile und elektrophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring und am Isoxazol-Molekülteil.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Lithiumaluminiumhydrid und verschiedene Nukleophile und Elektrophile für Substitutionsreaktionen. Reaktionsbedingungen beinhalten typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und Katalysatoren, um die gewünschten Umwandlungen zu ermöglichen.
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann Oxidation beispielsweise zu hydroxylierten Derivaten führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen am aromatischen Ring oder am Isoxazol-Molekülteil einführen können.
Wissenschaftliche Forschungsanwendungen
tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein in der organischen Synthese verwendet, um komplexere Moleküle zu erzeugen.
Medizin: Es werden laufende Forschungen durchgeführt, um sein Potenzial als therapeutisches Mittel zu untersuchen, da es mit verschiedenen biologischen Zielstrukturen interagieren kann.
Industrie: Die Verbindung wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet, wie z. B. Polymere und Beschichtungen.
Wirkmechanismus
Der Wirkmechanismus von tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate beinhaltet seine Interaktion mit molekularen Zielstrukturen und Signalwegen in biologischen Systemen. Der Isoxazolring kann mit Enzymen und Rezeptoren interagieren und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Effekten führen, wie z. B. der Hemmung des mikrobiellen Wachstums oder der Induktion von Apoptose in Krebszellen .
Wirkmechanismus
The mechanism of action of tert-Butyl (4,6-dimethylbenzo[d]isoxazol-3-yl)carbamate involves its interaction with molecular targets and pathways within biological systems. The isoxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Ähnliche Verbindungen umfassen andere Isoxazol-Derivate wie:
Einzigartigkeit
tert-Butyl-(4,6-Dimethylbenzo[d]isoxazol-3-yl)carbamate ist einzigartig aufgrund seines spezifischen Substitutionsschemas am Isoxazolring, das ihm besondere chemische und biologische Eigenschaften verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für Forschung und Entwicklung in verschiedenen wissenschaftlichen Bereichen.
Eigenschaften
Molekularformel |
C14H18N2O3 |
|---|---|
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
tert-butyl N-(4,6-dimethyl-1,2-benzoxazol-3-yl)carbamate |
InChI |
InChI=1S/C14H18N2O3/c1-8-6-9(2)11-10(7-8)19-16-12(11)15-13(17)18-14(3,4)5/h6-7H,1-5H3,(H,15,16,17) |
InChI-Schlüssel |
ZHCYLOSQHWZVSP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(=C1)ON=C2NC(=O)OC(C)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



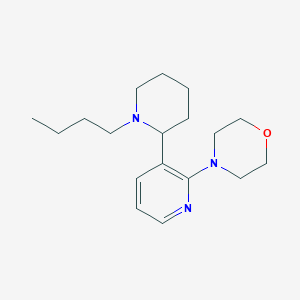




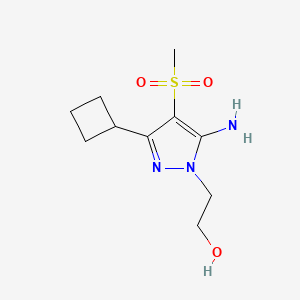
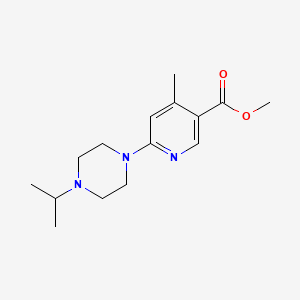
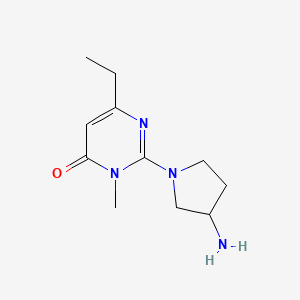

![N-cyclopentyl-2-cyclopropyl-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide](/img/structure/B11801583.png)

